Physicochemical Differentiation: Melting Point Reduction vs. Unsubstituted Benzothiazole-5-Carboxylic Acid
The 2-methyl substituent on the target compound lowers the melting point by approximately 54–60 °C compared to unsubstituted benzothiazole-5-carboxylic acid. This reduction in melting point can simplify handling, dissolution, and formulation processes in both research and industrial settings .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 202 °C (range 200–205 °C) |
| Comparator Or Baseline | Benzothiazole-5-carboxylic acid (CAS 68867-17-4): 256–262 °C |
| Quantified Difference | ~54–60 °C lower melting point for the target compound |
| Conditions | Differential scanning calorimetry or melting point apparatus (vendor reported). |
Why This Matters
Lower melting point reduces energy requirements for processing and can improve handling during synthesis and formulation, offering a practical advantage in scale-up and manufacturing.
- [1] Santa Cruz Biotechnology. (2025). 2-Methyl-benzothiazole-5-carboxylic acid (CAS 24851-69-2) Melting Point. View Source
